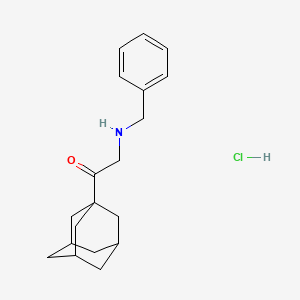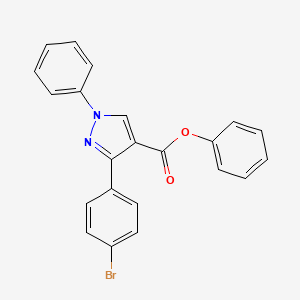
1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride, also known as ABE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. ABE is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development.
作用机制
The mechanism of action of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDACs, 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride may be able to slow down the growth of cancer cells. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has been shown to have various biochemical and physiological effects in cells and animals. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has also been shown to reduce inflammation and oxidative stress in cells, which may contribute to its potential therapeutic properties.
实验室实验的优点和局限性
One advantage of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride is that it is a small molecule that can easily penetrate cells and tissues, making it a potential candidate for drug development. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride also has a relatively simple synthesis method and is stable under normal laboratory conditions. However, one limitation of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
未来方向
There are several future directions for research on 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride. One potential direction is to further investigate its potential as an anticancer agent and to develop it as a cancer treatment. Another potential direction is to investigate its potential as a treatment for infectious diseases, such as viral infections. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride and to identify potential side effects and limitations of its use.
合成方法
The synthesis of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride involves the reaction of 1-adamantylamine and benzyl chloroformate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride. The overall yield of this synthesis method is around 50%, making it a viable option for large-scale production.
科学研究应用
1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has been shown to have various potential therapeutic applications in scientific research. One of the most promising applications of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride is its potential as an anticancer agent. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer treatment. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has also been shown to have antimicrobial and antiviral properties, making it a potential treatment for infectious diseases.
属性
IUPAC Name |
1-(1-adamantyl)-2-(benzylamino)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.ClH/c21-18(13-20-12-14-4-2-1-3-5-14)19-9-15-6-16(10-19)8-17(7-15)11-19;/h1-5,15-17,20H,6-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDFLUOXKICMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CNCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-2-(benzylamino)ethanone;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(3,4-dimethoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4890395.png)
![1-cyclohexyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4890412.png)
![N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4890420.png)
![5-(4-bromophenyl)-3-(4-isopropylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4890426.png)
![5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890449.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-N-allyl-5-methoxy-N-2-propyn-1-ylbenzamide](/img/structure/B4890468.png)
![3-{4-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}propanenitrile](/img/structure/B4890484.png)
![ethyl 1-[(6-methoxy-2H-chromen-3-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4890492.png)
![1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline](/img/structure/B4890494.png)

![4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B4890508.png)
![N-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-N-methylglycine](/img/structure/B4890513.png)